![molecular formula C42H24 B14615298 decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene CAS No. 57520-29-3](/img/structure/B14615298.png)
decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decacyclo[2020002,1903,1604,1305,10025,42028,41031,40034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene is a complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and a high degree of unsaturation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene typically involves multi-step organic synthesis techniques. These methods often require the use of advanced catalysts and specific reaction conditions to ensure the correct formation of the compound’s complex structure. The exact synthetic routes and conditions can vary, but they generally involve the use of high temperatures, controlled atmospheres, and precise stoichiometric ratios of reactants.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would require the development of efficient and cost-effective processes to produce the compound in larger quantities. Techniques such as continuous flow synthesis and the use of industrial-scale reactors might be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
Decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, pressures, and solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce various oxygenated derivatives, while reduction reactions could yield more saturated hydrocarbons. Substitution reactions could result in the formation of halogenated compounds or other derivatives.
Applications De Recherche Scientifique
Decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of polycyclic hydrocarbons.
Biology: It may be used in studies related to the interaction of complex hydrocarbons with biological systems.
Industry: Possible uses in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to specific receptors, enzymes, or other proteins, leading to various biochemical and physiological effects. The pathways involved in these interactions can be complex and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene include other polycyclic hydrocarbons with complex ring structures. Examples include:
- This compound
- Hexacyclo[12.2.1.13,6.02,13.04,11.05,10]octadecane
- Octacyclo[13.3.1.13,7.02,14.04,12.05,11.0^6,10]nonadecane
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the specific properties that arise from this structure. Its multiple fused rings and high degree of unsaturation make it a valuable compound for studying the behavior of polycyclic hydrocarbons and their interactions with various chemical and biological systems.
Propriétés
Numéro CAS |
57520-29-3 |
|---|---|
Formule moléculaire |
C42H24 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene |
InChI |
InChI=1S/C42H24/c1-3-7-34-25(5-1)9-11-27-13-15-29-17-19-31-21-23-33-24-22-32-20-18-30-16-14-28-12-10-26-6-2-4-8-35(26)37(28)39(30)41(32)42(33)40(31)38(29)36(27)34/h1-24H |
Clé InChI |
DZNSHUKRWMZMLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C8=C(C=C7)C=CC9=C8C1=CC=CC=C1C=C9)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


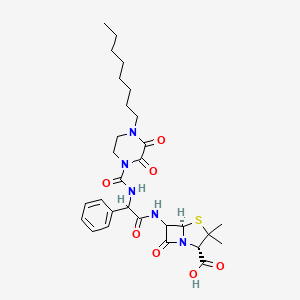
![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)
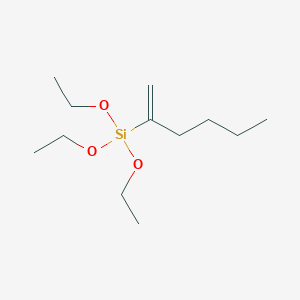
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)

![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
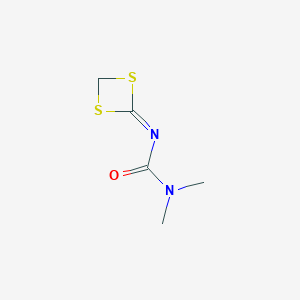
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
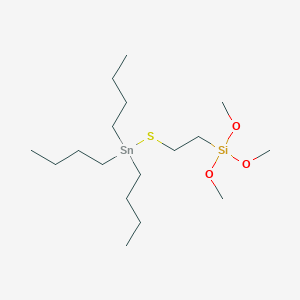
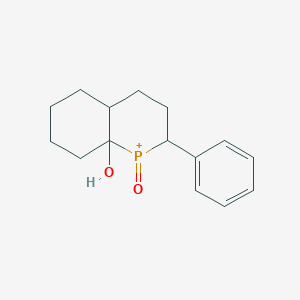


![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
